Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti-
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Overview
Description
Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- is a complex organic compound with the molecular formula C8H12O. It is characterized by a unique tricyclic structure, which includes three interconnected rings. This compound is known for its stereoisomerism, with the endo-anti- configuration being one of the possible stereoisomers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- typically involves the Diels-Alder reaction, a well-known method for constructing cyclic compounds. The reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride, under controlled conditions, leads to the formation of the tricyclic structure. Subsequent reduction and hydrolysis steps yield the desired alcohol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems ensures efficient and consistent production. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of tricyclo(3.2.1.02,4)octan-8-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of tricyclo(3.2.1.02,4)octyl halides or amines.
Scientific Research Applications
Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The tricyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Tricyclo(3.2.1.02,4)octan-8-ol, exo-syn-
- Tricyclo(3.2.1.02,4)octan-8-ol, endo-syn-
- Tricyclo(3.2.1.02,4)octan-8-ol, exo-anti-
Uniqueness
Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- is unique due to its specific stereochemistry, which influences its chemical reactivity and biological interactions. The endo-anti- configuration provides distinct spatial arrangements, affecting its physical and chemical properties compared to other stereoisomers .
Properties
CAS No. |
7076-80-4 |
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Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
tricyclo[3.2.1.02,4]octan-8-ol |
InChI |
InChI=1S/C8H12O/c9-8-4-1-2-5(8)7-3-6(4)7/h4-9H,1-3H2 |
InChI Key |
KKIDVQSXZVWGTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3CC3C1C2O |
Origin of Product |
United States |
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